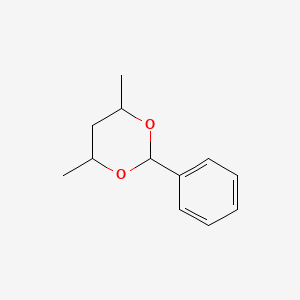

4,6-Dimethyl-2-phenyl-1,3-dioxane

CAS No.: 6413-73-6

Cat. No.: VC19727192

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6413-73-6 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 4,6-dimethyl-2-phenyl-1,3-dioxane |

| Standard InChI | InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

| Standard InChI Key | FRKWMMLFFMXPDS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(OC(O1)C2=CC=CC=C2)C |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4,6-dimethyl-2-phenyl-1,3-dioxane consists of a six-membered 1,3-dioxane ring with substituents that confer both steric and electronic effects. Key features include:

-

Phenyl group at C2: Introduces aromaticity and planar rigidity.

-

Methyl groups at C4 and C6: Create chiral centers, leading to stereoisomerism.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.25 g/mol | |

| IUPAC Name | 4,6-dimethyl-2-phenyl-1,3-dioxane | |

| Density | 0.997 g/cm³ | |

| Boiling Point | 275.1°C (estimated) |

The compound’s stereochemistry arises from the two methyl groups, which can adopt axial or equatorial positions. The (4R,6R) and (4S,6S) enantiomers are commonly reported, though diastereomeric forms may exist depending on synthetic conditions .

Synthetic Methodologies

Acid-Catalyzed Condensation

The primary synthesis involves condensing phenyl-substituted aldehydes with diols in the presence of Brønsted or Lewis acids. For example:

-

Reactants: Benzaldehyde derivatives and 2,3-butanediol.

-

Mechanism: Formation of an oxocarbenium ion intermediate, followed by nucleophilic attack by the diol .

Table 2: Representative Synthetic Conditions

| Catalyst | Temperature | Yield (%) | Stereoselectivity (4R,6R:4S,6S) | Source |

|---|---|---|---|---|

| H₂SO₄ | 20–30°C | 59–84 | 84:16 | |

| AlCl₃ | 0°C | 72 | 50:50 |

Stereochemical Control

Stereoselectivity is influenced by solvent polarity and catalyst choice. Polar solvents (e.g., acetonitrile) favor SN1 mechanisms, yielding higher proportions of the (4R,6R) isomer . Nonpolar solvents (e.g., toluene) promote SN2 pathways, resulting in racemic mixtures .

Stereochemical Analysis

The compound exhibits axial chirality due to restricted rotation around the C4–C6 axis. Key findings include:

-

Enantiomeric Resolution: Chiral HPLC separates (4R,6R) and (4S,6S) forms with >90% purity .

-

Diastereomer Stability: The (4R,6R) configuration is thermodynamically favored in acidic media due to reduced steric strain .

Figure 1: Stereoisomers of 4,6-Dimethyl-2-phenyl-1,3-dioxane

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Applications and Reactivity

Chiral Auxiliaries

The compound’s rigid structure makes it a candidate for asymmetric synthesis. For example:

-

Diels-Alder Reactions: Acts as a chiral template to induce enantioselectivity .

-

Cyclopropanation: Facilitates stereocontrolled ring-opening reactions .

Fragrance Industry

Related dioxanes (e.g., 2,4,6-trimethyl-4-phenyl-1,3-dioxane) are used in perfumes for woody, amber-like notes . While direct evidence is limited, structural analogs suggest potential utility .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume